6-(3,5-Dicarboxyphenyl)nicotinic acid
Overview
Description
6-(3,5-Dicarboxyphenyl)nicotinic acid is a useful research compound. Its molecular formula is C14H9NO6 and its molecular weight is 287.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.04298701 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Industrial Production Methods
6-(3,5-Dicarboxyphenyl)nicotinic acid is related to nicotinic acid, a naturally occurring pyridine carboxylic acid, which is an essential nutrient and used as an antipelagic agent. Industrially, it is mainly produced by oxidizing 5-ethyl-2-methylpyridine. New, more environmentally friendly production methods are necessary to align with green chemistry principles (Lisicki, Nowak, & Orlińska, 2022).
Vasorelaxation and Antioxidation Properties
Thionicotinic acid analogs, which include derivatives of nicotinic acid, exhibit vasorelaxation and antioxidative activities. These properties suggest potential therapeutic applications for vascular diseases and oxidative stress-related conditions (Prachayasittikul et al., 2010).
Inhibition of Carbonic Anhydrase III
6-Substituted nicotinic acid analogs show promise as inhibitors of carbonic anhydrase III, a new pharmacological target for managing dyslipidemia and cancer progression. These analogs have been studied for their potential therapeutic uses in these areas (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).
Anti-lipolytic Effects
Nicotinic acid analogs have been identified to bind to receptors such as PUMA-G and HM74, mediating anti-lipolytic effects in adipose tissue. This property is important in the context of lipid metabolism and the treatment of dyslipidemia (Tunaru et al., 2003).
Antihyperlipidemic Activity
Nicotinic acid hydrazide derivatives show potentialin antihyperlipidemic activity, indicated by their ability to decrease serum cholesterol and triglycerides levels in animal models. This suggests a promising avenue for developing new treatments for hyperlipidemia (Shoman et al., 2020).
Receptor Identification and Mechanisms
Identifying receptors like HM74 as low-affinity receptors for nicotinic acid aids in understanding its mechanism of action in treating dyslipidemia. This knowledge is crucial for developing more effective drugs targeting these receptors (Wise et al., 2003).
Herbicidal Activity
Nicotinic acid derivatives have demonstrated significant herbicidal activity against certain plant species, offering potential applications in agriculture and weed management (Yu et al., 2021).
Atherosclerosis Inhibition
Nicotinic acid's receptor, expressed in immune cells, plays a role in inhibiting atherosclerosis progression, independent of lipid levels. This discovery opens up new therapeutic possibilities for treating cardiovascular diseases (Lukasova et al., 2011).
GPER-mediated Signalling
Nicotinic acid also activates GPER-mediated signalling, which affects breast cancer cells and cancer-associated fibroblasts. This points to potential novel mechanisms of action and therapeutic avenues in cancer treatment (Santolla et al., 2014).
Biochemical Analysis
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-(5-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)7-1-2-11(15-6-7)8-3-9(13(18)19)5-10(4-8)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBRLMQMUPXKHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688283 | |
Record name | 5-(5-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-37-8 | |
Record name | 5-(5-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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